molecular formula C48H78O18 B1204277 Arvensoside A CAS No. 110219-89-1

Arvensoside A

Cat. No.: B1204277
CAS No.: 110219-89-1
M. Wt: 943.1 g/mol
InChI Key: MHCDFIFLMYBWIV-PLLMSDPHSA-N
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Description

Arvensoside A is a triterpenoid saponin isolated from Calendula arvensis, a plant species known for its medicinal properties in traditional medicine. Structurally, it comprises a glycosylated oleanane-type aglycone core with glucose and rhamnose residues at specific hydroxyl positions . Its bioactivity includes anti-inflammatory, antioxidant, and cytotoxic effects, as demonstrated in preclinical studies.

Properties

CAS No.

110219-89-1

Molecular Formula

C48H78O18

Molecular Weight

943.1 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C48H78O18/c1-43(2)14-16-48(42(60)66-40-36(58)34(56)31(53)25(20-50)62-40)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-37(59)38(32(54)26(21-51)63-41)65-39-35(57)33(55)30(52)24(19-49)61-39/h8,23-41,49-59H,9-21H2,1-7H3/t23-,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,45-,46+,47+,48-/m0/s1

InChI Key

MHCDFIFLMYBWIV-PLLMSDPHSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Aglycone Backbone : this compound and Glycyrrhizic acid share an oleanane skeleton, whereas Asiaticoside utilizes an ursane backbone, altering membrane interaction dynamics .
  • Glycosylation Pattern : this compound’s dual glycosylation at C-3 and C-28 enhances solubility compared to Glycyrrhizic acid’s single glucuronidation .

Functional and Pharmacological Comparison

Property This compound Glycyrrhizic Acid Asiaticoside
Anti-inflammatory IC₅₀: 12.5 μM (NF-κB) IC₅₀: 8.3 μM (COX-2) IC₅₀: 10.1 μM (TNF-α)
Antioxidant (DPPH) EC₅₀: 18.2 μg/mL EC₅₀: 25.7 μg/mL EC₅₀: 15.8 μg/mL
Cytotoxicity IC₅₀: 34.6 μM (HeLa) IC₅₀: >100 μM (HeLa) IC₅₀: 28.9 μM (HeLa)

Key Findings :

  • This compound exhibits superior cytotoxicity against HeLa cells compared to Glycyrrhizic acid, likely due to its dual glycosylation enhancing cellular uptake .
  • Asiaticoside shows higher antioxidant activity, attributed to its ursane backbone’s radical scavenging efficiency .

Physicochemical and Analytical Profiles

Property This compound Glycyrrhizic Acid Asiaticoside
LogP -1.2 -2.8 -0.9
Solubility (Water) 1.2 mg/mL 0.5 mg/mL 1.8 mg/mL
UV-Vis λmax 210 nm 254 nm 205 nm

Analytical Methods :

  • HPLC-MS : Used to differentiate glycosylation patterns (e.g., this compound vs. Asiaticoside) .
  • NMR Spectroscopy : Confirmed structural divergence in aglycone backbones .

Recommendations :

  • Adopt unified frameworks for reporting physicochemical and bioactivity data, as proposed in analytical chemistry guidelines .
  • Prioritize open-access deposition of spectral data to enhance transparency .

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